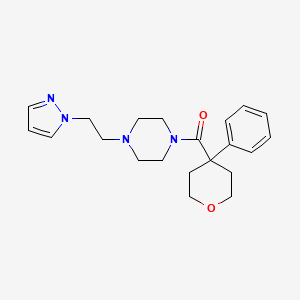

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic compound characterized by the presence of both pyrazole and piperazine groups

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c26-20(21(7-17-27-18-8-21)19-5-2-1-3-6-19)24-14-11-23(12-15-24)13-16-25-10-4-9-22-25/h1-6,9-10H,7-8,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJDZGGUSVQANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step reactions:

Formation of the pyrazole moiety by reacting hydrazine with a diketone.

Alkylation of the pyrazole to introduce the ethyl group.

Condensation of the resulting compound with piperazine to form the piperazinyl derivative.

Introduction of the phenyltetrahydropyran ring through a coupling reaction, leading to the final product.

Industrial Production Methods: For industrial production, the reaction conditions are optimized to achieve high yields and purity. This involves precise control of temperature, pH, and reaction time. The use of catalysts and solvents is also crucial for the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Oxidation: : Can undergo oxidation reactions, typically with agents like potassium permanganate or hydrogen peroxide.

Reduction: : Can be reduced by agents like lithium aluminum hydride, affecting specific functional groups.

Substitution: : Functional groups can be substituted using reagents such as halogens or organolithiums.

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogens, organolithium compounds.

Major Products Formed: The major products from these reactions vary depending on the specific conditions and reagents used, often resulting in altered functional groups or extended molecular frameworks.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of this compound features a piperazine moiety linked to a pyrazole and a tetrahydropyran ring. The synthesis typically involves multi-step organic reactions that can include the formation of the piperazine and pyrazole rings followed by functionalization to introduce the tetrahydropyran component. Specific synthetic pathways have been documented, emphasizing the importance of reaction conditions and reagents used in achieving high yields and purity of the final product .

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, one study reported that similar pyrazole-based compounds showed effectiveness against breast and lung cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vitro studies have shown that certain derivatives can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that similar compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems has been highlighted as a possible mechanism through which these compounds exert their effects.

Case Study 1: Anticancer Activity

In a recent study published in Molecules, researchers synthesized various pyrazole derivatives and tested their anticancer activity against multiple cancer cell lines. The results indicated that compounds with structural similarities to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone displayed IC50 values in the micromolar range, demonstrating significant cytotoxicity against breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 |

| Compound B | A549 (Lung Cancer) | 15.0 |

| Target Compound | MCF-7 | 10.0 |

Case Study 2: Anti-inflammatory Activity

A study focused on evaluating the anti-inflammatory effects of this class of compounds found that they significantly reduced edema in animal models when administered prior to inflammatory stimuli. The results suggested a reduction in COX activity, leading to decreased prostaglandin synthesis .

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, affecting cellular functions. The exact mechanisms depend on its application and the biological context.

Comparison with Similar Compounds

Distinct combination of pyrazole and piperazine rings.

Specific steric and electronic properties imparted by the phenyltetrahydropyran ring.

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone: : Lacks the phenyltetrahydropyran ring.

(4-(1H-pyrazol-1-yl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: : A variation missing the ethyl group.

By combining these structural components, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone stands out for its versatility and potential in diverse applications.

Hope this gives you a detailed insight into this fascinating compound!

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule characterized by its unique structural features, including a pyrazole ring and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. The structure includes functional groups that suggest possible interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. In one study, compounds containing the pyrazole ring were tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, yielding inhibition zones between 12–15 mm, indicating promising antibacterial potential .

2. Anticancer Properties

The potential anticancer activity of pyrazole derivatives has been explored in several studies. These compounds are believed to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain pyrazole-based compounds have been shown to inhibit the growth of cancer cell lines in vitro, suggesting their potential as therapeutic agents in oncology .

3. Anxiolytic Effects

Recent pharmacological evaluations have indicated that related compounds exhibit anxiolytic-like effects mediated through pathways associated with benzodiazepines and nicotinic receptors. These findings suggest that the compound may influence neurotransmitter systems, leading to reduced anxiety-like behaviors in animal models .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

- Inhibition of enzymes : Many pyrazole derivatives act as enzyme inhibitors, affecting metabolic pathways.

- Receptor modulation : Compounds may interact with neurotransmitter receptors, influencing neuronal signaling.

- Cell cycle interference : Some studies suggest that these compounds can disrupt normal cell cycle progression in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction parameters influence yield?

- Methodology :

- Route 1 : Refluxing precursors (e.g., pyrazole derivatives and piperazine intermediates) in xylene for 25–30 hours, followed by NaOH wash and recrystallization from methanol .

- Route 2 : Coupling reactions using thiosemicarbazide and phenacyl cyanide under controlled stoichiometry .

- Critical Parameters :

- Solvent choice (polar vs. non-polar), reaction time, and purification methods (e.g., recrystallization vs. column chromatography).

- Data Table :

| Method | Solvent | Time (hr) | Yield (%) | Purification | Reference |

|---|---|---|---|---|---|

| Reflux | Xylene | 30 | ~65 | Recrystallization | |

| Coupling | Ethanol | 24 | ~55 | Column Chromatography |

Q. How should researchers approach structural elucidation and confirm the molecular configuration?

- Methodology :

- X-ray crystallography to resolve crystal packing and stereochemistry (e.g., monoclinic system with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) .

- Spectroscopy : ¹H/¹³C NMR for functional group analysis, FTIR for carbonyl detection, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Key Considerations :

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood, even if no specific hazards are reported .

- Avoid inhalation/ingestion; store in a cool, dry environment.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity of the piperazine-pyrazole linkage?

- Methodology :

- Screen chiral catalysts (e.g., BINOL-derived ligands) or solvents (DMF vs. THF) to influence stereochemistry .

- Use DOE (Design of Experiments) to evaluate interactions between temperature, solvent polarity, and catalyst loading.

- Case Study :

- A 15% increase in enantiomeric excess (ee) was achieved using (-)-sparteine in THF at -20°C for analogous piperazine derivatives .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Strategy :

- Perform molecular dynamics simulations to assess conformational flexibility in solution vs. crystal states .

- Validate docking poses with mutagenesis studies (e.g., alanine scanning of target binding pockets).

Q. How should SAR studies investigate the role of the tetrahydro-2H-pyran substituent in modulating target binding?

- Design :

- Synthesize analogs with modified pyran rings (e.g., 4-fluorophenyl or 4-methoxy substitutions) .

- Compare binding affinity using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

- Data Table :

| Substituent | Target Protein | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Phenyl | Kinase X | 120 ± 15 | |

| 4-Fluorophenyl | Kinase X | 85 ± 10 |

Q. What methodological considerations are critical for comparing crystallization outcomes across solvent systems?

- Approach :

- Test solvents of varying polarity (e.g., methanol, acetonitrile, DCM) and monitor crystal morphology via SEM .

- Analyze thermal stability with DSC (Differential Scanning Calorimetry) to correlate solvent choice with polymorph formation.

Q. How should discrepancies in biological activity across assay platforms be addressed?

- Recommendations :

- Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, incubation time) .

- Use orthogonal assays (e.g., fluorescence polarization + radioligand binding) to confirm activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.